molecular formula C16H11NO3S B14732042 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione CAS No. 6320-53-2

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B14732042
CAS No.: 6320-53-2
M. Wt: 297.3 g/mol
InChI Key: CSNKEKPBTQNYRH-UHFFFAOYSA-N
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Description

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione is a compound that features a xanthene moiety fused with a thiazolidine-2,4-dione ring. This unique structure combines the properties of both xanthene and thiazolidine derivatives, making it an interesting subject for various scientific studies. Xanthenes are known for their fluorescent properties, while thiazolidine-2,4-dione derivatives are often explored for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 9H-xanthen-9-yl derivatives with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base-catalyzed nucleophilic aromatic substitution reaction. For instance, 9-phenyl-9H-xanthen-9-yl derivatives can be reacted with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.

    Reduction: The thiazolidine ring can be reduced under specific conditions.

    Substitution: Both the xanthene and thiazolidine rings can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety would yield xanthone derivatives, while substitution reactions could introduce various functional groups onto the xanthene or thiazolidine rings.

Scientific Research Applications

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, while the thiazolidine ring can interact with enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Xanthone derivatives: Compounds like 9H-xanthen-9-one share the xanthene core.

    Thiazolidinedione derivatives: Compounds like pioglitazone and rosiglitazone share the thiazolidine-2,4-dione ring.

Uniqueness

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione is unique due to the combination of the xanthene and thiazolidine moieties. This dual functionality allows it to exhibit both fluorescent properties and biological activities, making it a versatile compound for various applications .

Properties

CAS No.

6320-53-2

Molecular Formula

C16H11NO3S

Molecular Weight

297.3 g/mol

IUPAC Name

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H11NO3S/c18-14-9-21-16(19)17(14)15-10-5-1-3-7-12(10)20-13-8-4-2-6-11(13)15/h1-8,15H,9H2

InChI Key

CSNKEKPBTQNYRH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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